![molecular formula C22H21N3O2S B2840711 N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946264-09-1](/img/structure/B2840711.png)
N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiazolo[3,2-a]pyrimidine ring . This type of compound is often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolo[3,2-a]pyrimidine ring, which is a heterocyclic ring containing nitrogen and sulfur atoms . The compound also contains an acetamide group, which could influence its reactivity and interactions with biological targets.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the thiazolo[3,2-a]pyrimidine ring and the acetamide group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazolo[3,2-a]pyrimidine ring could influence its solubility and stability .Scientific Research Applications
Exploration of SAR and Drug Design
Research on similar thiazolo[3,2-a]pyrimidine derivatives has led to insights into their SAR features. For instance, modifications of thiazoleacetic acids have been explored to identify CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, revealing that introducing nitrogen or a methyl substituent in the benzhydrylic position offers two alternative druggable scaffolds attractive for unsymmetrically substituted derivatives (Grimstrup et al., 2010). This research underscores the importance of structural modifications in enhancing the selectivity and potency of compounds targeting specific biological receptors.
Synthetic Routes and Building Blocks
The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks demonstrates a novel synthetic route. This method involves the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products in acceptable yields, confirmed by analytical and spectral studies, highlighting the compound's potential as a versatile precursor for further chemical transformations (Janardhan et al., 2014).
Antitumor and Anti-inflammatory Applications
The compound has been foundational in synthesizing various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and pyrimidine derivatives, with potential insecticidal, antitumor, and anti-inflammatory activities. For example, derivatives synthesized using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide were tested against the cotton leafworm, Spodoptera littoralis, showing the compound's utility in developing new insecticidal agents (Fadda et al., 2017). Similarly, novel thiazolo[3,2-a]pyrimidine derivatives have shown moderate anti-inflammatory activity, further illustrating the compound's relevance in designing new therapeutic agents (Tozkoparan et al., 1999).
Antimicrobial Activity
The structure of N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide and its derivatives have been exploited for their antimicrobial properties. Compounds synthesized from similar core structures have been tested for antimicrobial activity, showing promise against various bacterial and fungal strains. This research direction underscores the potential for developing new antimicrobial agents based on thiazolo[3,2-a]pyrimidin-3-yl scaffolds (Kerru et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-benzhydryl-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-12-20(27)25-18(14-28-22(25)23-15)13-19(26)24-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,18,21H,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMZEYSAAILNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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